Cas no 204845-95-4 (3,4,11-Phenylmethoxy Entecavir)

3,4,11-Phenylmethoxy Entecavir 化学的及び物理的性質
名前と識別子
-
- 6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine
- 6-(Benzyloxy)-9-(1S,3R,4S)-4-(benzyloxy)-3-(benzyoxymethyl)-2-methylenecyclopentyl)-9H-purin-2-amine
- 6-(Benzyloxy)-9-[(1S,3R,4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-9H-purine-2-amine
- 9H-Purine-2-amine, 9-[(1S, 3R, 4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)
- 6-(benzyloxy)-9-[(1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-Methylenecyclopentyl]-9H-purin-2-amine
- Entecavir-8
- 6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)-methyl)-2-methylenecyclopentyl)-9H-purin-2-amine
- 9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
- 9H-Purin-2-amine, 9-[(1S,3R,4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-
- Entecavir Intermediate VIII
- 9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine
- 9H-Purin-2-amine,9-[2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-,[1S-(1a,3a,4b)]-
- 6-(Benzyloxy)-9-{(1S,3R,4S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-9H-purin-2-amine
- 204845-95-4
- 9-[(1S, 3R, 4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
- CS-0165036
- AKOS015839410
- C33H33N5O3
- DTXSID70676892
- SCHEMBL22343514
- AKOS015896672
- AC-5923
- 6-(benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine? (Entecavir Impurity pound(c)
- 3,4,11-Phenylmethoxy Entecavir
-
- MDL: MFCD22056678
- インチ: 1S/C33H33N5O3/c1-23-27(21-39-18-24-11-5-2-6-12-24)29(40-19-25-13-7-3-8-14-25)17-28(23)38-22-35-30-31(38)36-33(34)37-32(30)41-20-26-15-9-4-10-16-26/h2-16,22,27-29H,1,17-21H2,(H2,34,36,37)/t27-,28-,29-/m0/s1
- InChIKey: NZZOWGOYNQDEDC-AWCRTANDSA-N
- ほほえんだ: NC1=NC(OCC2=CC=CC=C2)=C3N=CN([C@@H]4C([C@H](COCC5=CC=CC=C5)[C@@H](OCC6=CC=CC=C6)C4)=C)C3=N1
計算された属性
- せいみつぶんしりょう: 533.24300
- どういたいしつりょう: 547.258
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 41
- 回転可能化学結合数: 11
- 複雑さ: 813
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 97.3A^2
じっけんとくせい
- 密度みつど: 1.26
- ふってん: 750.8°C at 760 mmHg
- フラッシュポイント: 407.8 °C
- 屈折率: 1.653
- PSA: 97.31000
- LogP: 6.24050
3,4,11-Phenylmethoxy Entecavir 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D554973-5g |
6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)Methyl)-2-Methylenecyclopentyl)-9H-purin-2-aMine |
204845-95-4 | 97% | 5g |
$2540 | 2025-02-25 | |
eNovation Chemicals LLC | D554973-1g |
6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)Methyl)-2-Methylenecyclopentyl)-9H-purin-2-aMine |
204845-95-4 | 97% | 1g |
$850 | 2025-02-25 | |
eNovation Chemicals LLC | D554973-1g |
6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)Methyl)-2-Methylenecyclopentyl)-9H-purin-2-aMine |
204845-95-4 | 97% | 1g |
$850 | 2025-02-27 | |
Chemenu | CM132104-1g |
6-(benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine |
204845-95-4 | 95% | 1g |
$234 | 2021-08-05 | |
TRC | P092830-1mg |
3,4,11-Phenylmethoxy Entecavir |
204845-95-4 | 1mg |
$190.00 | 2023-05-17 | ||
TRC | P092830-10mg |
3,4,11-Phenylmethoxy Entecavir |
204845-95-4 | 10mg |
$1499.00 | 2023-05-17 | ||
Alichem | A019140164-1g |
6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine |
204845-95-4 | 95% | 1g |
$400.00 | 2023-09-02 | |
eNovation Chemicals LLC | D554973-250mg |
6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)Methyl)-2-Methylenecyclopentyl)-9H-purin-2-aMine |
204845-95-4 | 97% | 250mg |
$480 | 2025-02-25 | |
eNovation Chemicals LLC | D554973-5g |
6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)Methyl)-2-Methylenecyclopentyl)-9H-purin-2-aMine |
204845-95-4 | 97% | 5g |
$2540 | 2025-02-27 | |
eNovation Chemicals LLC | D554973-1g |
6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)Methyl)-2-Methylenecyclopentyl)-9H-purin-2-aMine |
204845-95-4 | 97% | 1g |
$899 | 2024-05-24 |
3,4,11-Phenylmethoxy Entecavir サプライヤー
3,4,11-Phenylmethoxy Entecavir 関連文献
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
3,4,11-Phenylmethoxy Entecavirに関する追加情報
3,4,11-Phenylmethoxy Entecavir (CAS No. 204845-95-4): A Comprehensive Overview of Its Properties and Applications
In the realm of pharmaceutical chemistry, 3,4,11-Phenylmethoxy Entecavir (CAS No. 204845-95-4) has emerged as a compound of significant interest due to its structural uniqueness and potential therapeutic applications. This article delves into the molecular characteristics, synthesis pathways, and current research trends surrounding this compound, while addressing common queries and industry-relevant topics.
The phenylmethoxy modification in Entecavir derivatives, such as 3,4,11-Phenylmethoxy Entecavir, is a key area of exploration for enhancing bioavailability and target specificity. Researchers are particularly intrigued by its potential role in antiviral therapies, given the global focus on infectious disease management post-pandemic. Searches for terms like "Entecavir derivatives for antiviral use" or "CAS 204845-95-4 applications" reflect growing curiosity about its clinical relevance.
From a synthetic chemistry perspective, the introduction of phenylmethoxy groups at the 3,4, and 11 positions of the Entecavir backbone requires precise control over reaction conditions. Recent publications highlight innovative catalytic methods to achieve higher yields, a topic frequently searched as "optimized synthesis of 3,4,11-Phenylmethoxy Entecavir". Such advancements align with the pharmaceutical industry's demand for scalable and cost-effective production techniques.
Beyond synthesis, the compound's physicochemical properties—such as solubility, stability under physiological conditions, and metabolic pathways—are critical to its development. Questions like "How does 3,4,11-Phenylmethoxy Entecavir compare to unmodified Entecavir?" often arise in academic forums, underscoring the need for comparative studies. Preliminary data suggest that the phenylmethoxy modifications may alter pharmacokinetics, warranting further in vivo investigations.
The intersection of 3,4,11-Phenylmethoxy Entecavir with cutting-edge drug delivery systems (e.g., nanoparticle carriers) is another hot topic. Searches for "targeted delivery of Entecavir derivatives" reveal interest in overcoming biological barriers, a challenge central to modern therapeutics. Computational modeling studies, often queried as "molecular docking analysis of CAS 204845-95-4", further support rational drug design efforts.
Regulatory and patent landscapes surrounding 204845-95-4 also attract attention. With stringent requirements for novel chemical entities, researchers frequently explore "IP status of 3,4,11-Phenylmethoxy Entecavir" or "regulatory pathways for modified nucleosides". These discussions are vital for stakeholders navigating commercialization hurdles.
In conclusion, 3,4,11-Phenylmethoxy Entecavir represents a compelling case study in medicinal chemistry innovation. Its multifaceted profile—from synthetic challenges to therapeutic potential—positions it as a subject of enduring scientific and industrial relevance. As research progresses, addressing FAQs like "safety profile of phenylmethoxy-modified nucleosides" will be pivotal in translating laboratory findings into clinical solutions.
204845-95-4 (3,4,11-Phenylmethoxy Entecavir) 関連製品
- 142217-77-4((1S,2S,3S,5S)-5-[2-amino-6-(benzyloxy)-9H-purin-9-yl]-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol)
- 1823320-50-8(1-[(2,6-difluorophenyl)methyl]-3-methylurea)
- 2229116-81-6(2-{3-(difluoromethyl)sulfanylphenyl}cyclopropan-1-amine)
- 54198-75-3((2,6-dimethylpyrimidin-4-yl)methanol)
- 2229612-00-2(3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2171714-62-6(4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid)
- 952959-55-6(Ethyl 2-Amino-4-propylthiophene-3-carboxylate)
- 70978-41-5(N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide)
- 2680734-71-6(3-{(prop-2-en-1-yloxy)carbonyl(propan-2-yl)amino}pyridazine-4-carboxylic acid)
- 1203686-67-2(5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline])

